molecular formula C8H4Cl2N2OS B3035806 5-(3,5-Dichlorophenoxy)thiadiazole CAS No. 338421-19-5

5-(3,5-Dichlorophenoxy)thiadiazole

Cat. No.: B3035806
CAS No.: 338421-19-5
M. Wt: 247.1 g/mol
InChI Key: UZQWNJHGDFIWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorophenoxy)thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The compound this compound is characterized by the presence of a dichlorophenoxy group attached to the thiadiazole ring, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenoxy)thiadiazole typically involves the reaction of 3,5-dichlorophenol with thiadiazole precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenoxy)thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(3,5-Dichlorophenoxy)thiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenoxy)thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,5-Dichlorophenoxy)thiadiazole include other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific dichlorophenoxy substitution, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not observed in other similar compounds .

Properties

IUPAC Name

5-(3,5-dichlorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-5-1-6(10)3-7(2-5)13-8-4-11-12-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWNJHGDFIWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dichlorophenoxy)thiadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dichlorophenoxy)thiadiazole
Reactant of Route 3
5-(3,5-Dichlorophenoxy)thiadiazole
Reactant of Route 4
Reactant of Route 4
5-(3,5-Dichlorophenoxy)thiadiazole
Reactant of Route 5
Reactant of Route 5
5-(3,5-Dichlorophenoxy)thiadiazole
Reactant of Route 6
5-(3,5-Dichlorophenoxy)thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.